1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves several steps. One common method includes the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . Another approach involves the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents used in these reactions include diethylaminosulfur trifluoride for fluorination and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound has shown potential in antimicrobial activities against bacteria and fungi.
Medicine: It is being explored for its potential as an inhibitor in various biological pathways.
Industry: The compound is used in the development of new fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine stands out due to its unique difluoromethyl group, which imparts distinct chemical and biological properties . Similar compounds include:
- 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C11H16ClF2N5 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-8-9(7-17(2)16-8)5-14-6-10-3-4-15-18(10)11(12)13;/h3-4,7,11,14H,5-6H2,1-2H3;1H |
InChI Key |
JFYJZHGGWFYNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=NN2C(F)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.